4-Fluorobenzoate
Overview
Description
4-Fluorobenzoate is a derivative of benzoic acid . It is a clear colorless liquid . The purified [18F]fluoride is used for solution phase nucleophilic labeling of ethyl [18F]4-fluorobenzoate . Ethyl 4-fluorobenzoate causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 by using microwave-assisted technology .
Synthesis Analysis
4-Fluorobenzoate can be synthesized from 4-fluorobenzoic acid . In a study, a module-assisted radiosynthesis of [18F]SFB was developed using a three-step, one-pot procedure and ethyl 4-(trimethylammonium)benzoate triflate as the starting material . The radiochemical transformations were carried out in a general-purpose, custom-made module and streamlined by an anhydrous deprotection strategy using t-BuOK/DMSO .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzoate is C7H4FO2 . It has an average mass of 139.104 Da and a monoisotopic mass of 139.020081 Da .Chemical Reactions Analysis
The defluorination mechanism of two enzymes is quite different from each other. In the reaction catalyzed by 4-fluorobenzoate dehalogenase, defluorination of 4-fluorobenzoate is directly conducted without the structural transformation .Physical And Chemical Properties Analysis
4-Fluorobenzoate has a molecular weight of 168.16 . It has a refractive index of n20/D 1.486 (lit.) and a boiling point of 210 °C (lit.) . The density of 4-Fluorobenzoate is 1.146 g/mL at 25 °C (lit.) .Scientific Research Applications
Biodegradation Pathways
4-Fluorobenzoate plays a significant role in the study of biodegradation pathways. For instance, bacterial strains capable of using 4-fluorobenzoic acid as their sole source of carbon and energy have been isolated and identified. These organisms, belonging to genera such as Alcaligenes, Pseudomonas, and Aureobacterium, indicate a new pathway for the degradation of 4-fluorobenzoate via 4-hydroxybenzoate and 3,4-dihydroxybenzoate (Oltmanns, Müller, Otto, & Lingens, 1989). Similarly, Pseudomonas sp. B13 shows the ability to cometabolize monofluorobenzoates, suggesting a catabolic pathway for these compounds with critical steps in 3-fluorocatechol ring cleavage (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Radiopharmaceutical Synthesis
4-Fluorobenzoate is used in the synthesis of radiopharmaceuticals. A study demonstrated the fully automated preparation of 4-[18F]fluorobenzoic acid and its activated form, N-succinimidyl 4-[18F]fluorobenzoate, using a Siemens/CTI chemistry process control unit. These compounds are important in biomedical imaging, especially in positron emission tomography (PET) (Mařı́k & Sutcliffe, 2007).
Cholinesterase Inhibitors
The synthesis and determination of biological activity of new derivatives of 4-fluorobenzoic acid and tetrahydroacridine towards the inhibition of cholinesterases have been explored. These compounds have potential therapeutic applications in the treatment of conditions like Alzheimer's disease (Szymański, Markowicz, Bajda, Malawska, & Mikiciuk-Olasik, 2012).
Environmental and Biological Studies
4-Fluorobenzoate is also used in environmental and biological studies to understand the degradation of pollutants. For example, the biodegradation of 4-fluorobenzoic acid and 4-fluorocinnamic acid was monitored using membrane inlet mass spectrometry, providing insights into the biotransformation processes in wastewater treatment (Creaser, dos Santos, Lamarca, New, & Wolff, 2002).
Antimicrobial Agents
4-Fluorobenzoic acid hydrazide derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial drugs (Rollas, Gulerman, & Erdeniz, 2002).
Safety And Hazards
4-Fluorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and use only in well-ventilated areas .
Future Directions
The dual ferroelectricity in both SC and cholesteric LC phases of a single material was rarely found . This work offers a viable case for the exploration of the interplay between ferroelectric SC and LC phases and provides an efficient approach for designing ferroelectrics with dual ferroelectricity and cholesteric ferroelectric liquid crystals .
properties
IUPAC Name |
4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDXOIZLAWGSL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FO2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzoate | |
CAS RN |
2365-27-7 | |
Record name | 4-Fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.